1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a difluoromethyl group and a pyrazole ring
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and sulfonamides. Compared to these compounds, 1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific structural arrangement and functional groups.
Properties
Molecular Formula |
C15H23F2N5O2S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H23F2N5O2S/c1-9(8-21-11(3)6-10(2)19-21)7-18-25(23,24)14-12(4)20-22(13(14)5)15(16)17/h6,9,15,18H,7-8H2,1-5H3 |
InChI Key |
OBNGPXPFGRCHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNS(=O)(=O)C2=C(N(N=C2C)C(F)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.